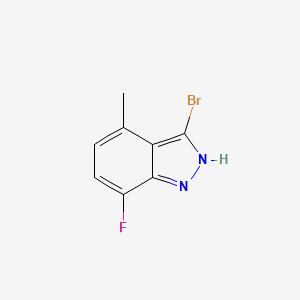
N,N-Dimethyl-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(pentyl)amine, also known as N,N-dimethylpentan-1-amine, is an organic compound belonging to the class of amines. It is characterized by the presence of a pentyl group attached to a nitrogen atom, which is further bonded to two methyl groups. This compound is a colorless liquid with a fishy odor, commonly used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(pentyl)amine can be synthesized through several methods. One common approach involves the alkylation of dimethylamine with 1-bromopentane. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or toluene.
Industrial Production Methods
On an industrial scale, dimethyl(pentyl)amine can be produced through the catalytic hydrogenation of N,N-dimethylpentanamide. This process involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction yields dimethyl(pentyl)amine along with water as a byproduct.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(pentyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylpentanamide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form N,N-dimethylpentylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the pentyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., 1-bromopentane) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N,N-dimethylpentanamide.
Reduction: N,N-dimethylpentylamine.
Substitution: Various substituted amines depending on the alkyl or aryl group used.
Wissenschaftliche Forschungsanwendungen
Dimethyl(pentyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and amides.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used as a solvent and as an intermediate in the production of surfactants, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl(pentyl)amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Diethylamine: An amine with two ethyl groups attached to the nitrogen atom.
Triethylamine: An amine with three ethyl groups attached to the nitrogen atom.
Uniqueness
Dimethyl(pentyl)amine is unique due to the presence of a pentyl group, which imparts distinct chemical and physical properties compared to other similar amines. The longer alkyl chain increases its hydrophobicity and affects its reactivity and solubility in various solvents. This makes it particularly useful in specific industrial applications where such properties are desired.
Eigenschaften
Molekularformel |
C7H17N |
|---|---|
Molekulargewicht |
115.22 g/mol |
IUPAC-Name |
N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C7H17N/c1-4-5-6-7-8(2)3/h4-7H2,1-3H3 |
InChI-Schlüssel |
IDFANOPDMXWIOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


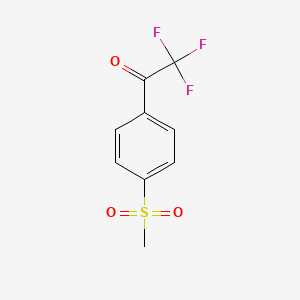
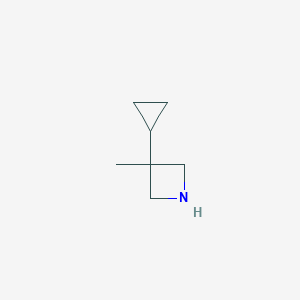
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
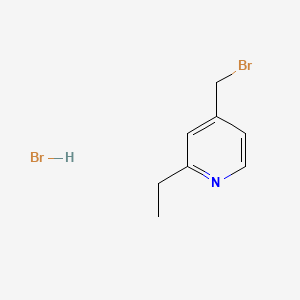
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)
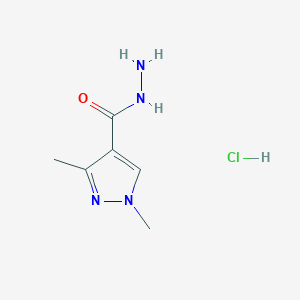
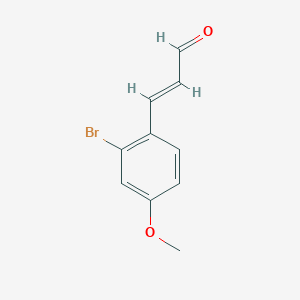
![rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride](/img/structure/B13560358.png)
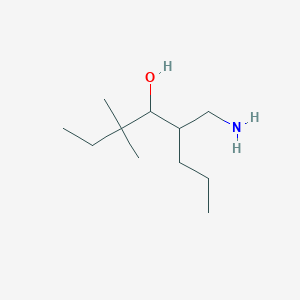
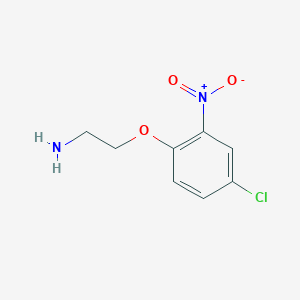
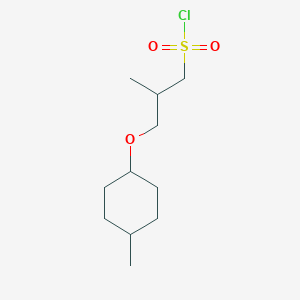
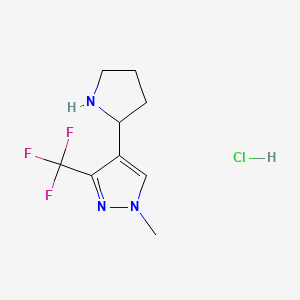
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)
